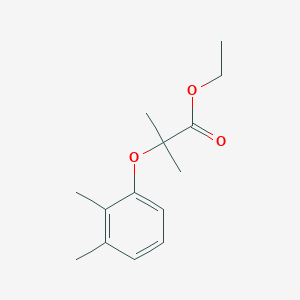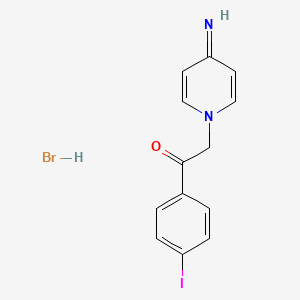
ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate
Descripción general
Descripción
Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate, also known as methyl homoveratrate, is an organic compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate is not well understood. However, it is believed to act as a precursor for the synthesis of various compounds with biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate have not been extensively studied. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate in laboratory experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential to react with other compounds in the experimental system.
Direcciones Futuras
There are various future directions for the research on ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate. One potential direction is the synthesis of new compounds with potential biological activity using ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate as a starting material. Another direction is the investigation of the mechanism of action of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate and its potential use in various fields such as medicine and agriculture.
In conclusion, ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate is an important compound in organic chemistry with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in various fields.
Propiedades
IUPAC Name |
ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAIDSXFGRLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)

![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)